N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-17-8-10-18(11-9-17)27-23(20-13-29-14-21(20)26-27)25-22(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQEOABFOZOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Naphthylacetamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[3,4-c]pyrazole vs. Triazole/Thiazole/Benzimidazole
- Its fused ring structure may enhance thermal stability compared to simpler heterocycles.
- Triazole Analogs: Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) features a non-fused triazole ring. The 1,2,3-triazole moiety is known for click chemistry applications and metabolic stability but lacks the extended conjugation of the thienopyrazole system .
- Benzimidazole Analogs : Compounds such as 3m () incorporate a benzimidazole core with sulfinyl and difluoromethoxy groups, which may improve solubility and target selectivity but increase synthetic complexity .
Table 1: Comparison of Core Structures
| Compound | Core Heterocycle | Key Substituents | Molecular Weight | Reference |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Chlorophenyl, naphthalen-1-yl | ~405.9* | [5] |
| 6m (Triazole analog) | 1,2,3-Triazole | Naphthalen-1-yloxy, 4-chlorophenyl | 393.11 | [1] |
| 2-(Naphthalen-1-yl)-N-thiazolamide | Thiazole | Naphthalen-1-yl, dichlorophenyl | 309.76 | [4] |
| 3m (Benzimidazole analog) | Benzimidazole | Difluoromethoxy, sulfinyl | 652.60 | [3] |
*Molecular weight inferred from (BG15163 has a similar formula but different substituents).
Substituent Effects
- 4-Chlorophenyl Group : Common in antimicrobial agents (e.g., penicillin analogs), this group enhances lipophilicity and may improve membrane penetration .
- Naphthalen-1-yl vs. Naphthalen-2-yl : The position of the naphthyl group (1-yl vs. 2-yl) influences steric and electronic interactions. For example, compound 7a () with naphthalen-2-yloxy shows distinct IR spectral shifts (C=O at 1678 cm⁻¹) compared to naphthalen-1-yl derivatives .
- Acetamide Linker : The –NH–CO– group facilitates hydrogen bonding, critical for biological target engagement. Derivatives with bulkier substituents (e.g., 4-methylpiperazinyl in BG15163, ) may alter pharmacokinetics .
Physicochemical and Spectral Properties
- IR Spectroscopy :
- Crystallography :
Research Implications and Limitations
However, the fused thienopyrazole core may pose synthetic challenges compared to triazole or thiazole systems. Further experimental studies are required to validate these hypotheses.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 371.86 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a naphthalenyl acetamide moiety. This unique arrangement contributes to its diverse biological interactions.
Anticancer Properties
Research indicates that thienopyrazole derivatives exhibit significant anticancer activity. A study highlighted the efficacy of similar compounds against glioma cell lines. For instance, compounds with structural similarities showed potent inhibition of glioma growth by targeting the AKT signaling pathway, which is crucial in cancer progression .
- Mechanism of Action : The compound likely inhibits specific kinases involved in tumor growth and survival. Inhibition of AKT2/PKBβ has been noted in related compounds, leading to reduced viability in cancerous cells while sparing non-cancerous cells .
Antioxidant Activity
Thienopyrazole derivatives have also demonstrated antioxidant properties. In experiments involving erythrocytes from Nile fish exposed to toxic substances, these compounds mitigated oxidative damage, indicating their potential as protective agents against environmental toxins .
Case Studies
Pharmacological Applications
The compound's ability to inhibit key kinases suggests potential applications in treating various cancers. Additionally, its antioxidant properties may support its use in protecting against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
